2-methoxy-N-methyl-N-phenylacetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-methoxy-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(10(12)8-13-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUXCSNUHDRKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wissenschaftliche Forschungsanwendungen
Anti-α-glucosidase Activity
Recent studies have demonstrated that derivatives of N-phenylacetamide, including 2-methoxy-N-methyl-N-phenylacetamide, exhibit potential as α-glucosidase inhibitors. These compounds are of interest for their ability to modulate glucose absorption, which is crucial in the management of diabetes. A study identified several derivatives with varying inhibitory activities against α-glucosidase, with specific structural modifications enhancing potency. For instance, the introduction of a methyl group on the phenyl ring significantly increased inhibitory activity, indicating a strong structure-activity relationship (SAR) .
| Compound | Structure Modification | Inhibition Activity |
|---|---|---|
| 5a | Unsubstituted | Baseline |
| 5n | 2-Methyl on phenyl | Increased |
| 5m | 4-Nitro on phenyl | Moderate |
This table illustrates how specific modifications can lead to enhanced biological activity.
Neuropharmacological Studies
The compound has also been involved in neuropharmacological research, particularly concerning its effects on potassium channels. A series of studies explored the activity of N-phenylacetamide derivatives as Slack potassium channel inhibitors. The findings indicated that certain analogs displayed significant potency and selectivity against specific channel types, which could have implications for treating epilepsy and other neurological disorders .
Synthetic Pathways
The synthesis of 2-methoxy-N-methyl-N-phenylacetamide typically involves the reaction of phenylacetic acid derivatives with methoxy and methylamine components. The synthesis process is crucial for developing analogs with varying biological activities.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring can drastically alter the compound's pharmacological profile. For example:
- Substituents at the para position (e.g., methyl or ethyl groups) generally enhance activity.
- Conversely, certain substitutions at the ortho or meta positions may reduce efficacy .
Safety and Toxicity Considerations
While exploring its applications, safety profiles are critical. Research indicates that 2-methoxy-N-methyl-N-phenylacetamide can pose risks such as skin irritation and acute toxicity if ingested . Therefore, handling protocols should be strictly followed in laboratory settings.
Case Study: Diabetes Management
In a controlled study involving diabetic models, derivatives of N-phenylacetamide were administered to assess their impact on blood glucose levels. The results showed a significant reduction in postprandial glucose levels, suggesting that these compounds could serve as effective adjuncts to existing diabetes therapies.
Case Study: Epilepsy Treatment
Another notable study investigated the effects of N-phenylacetamide derivatives on seizure activity in animal models of epilepsy. The compounds demonstrated a capacity to reduce seizure frequency and duration, highlighting their potential therapeutic role in managing epilepsy .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The table below compares 2-methoxy-N-methyl-N-phenylacetamide with key analogs, focusing on substituents and functional groups:
Physicochemical Properties
- Mefenacet: Crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 11.2708 Å, b = 15.7112 Å, c = 19.9579 Å, and β = 122.997°. Its molecular weight is 298.35 g/mol, and it exhibits herbicidal activity due to the benzothiazolyloxy group enhancing bioactivity .
- Alachlor : Features a chloro group at the α-position, contributing to its lipophilicity and soil mobility, critical for pre-emergent herbicidal action .
Vorbereitungsmethoden
Reaction Mechanism and General Protocol
Adapted from the synthesis of 2-methoxy-N-(2-nitro-5-thiophenyl)phenylacetamide, this method involves in situ generation of methoxyacetyl chloride using thionyl chloride (SOCl₂). N-Methylaniline reacts directly with methoxyacetic acid in a nonpolar solvent (e.g., toluene, xylene) under reflux, with an acid-binding agent such as 4-dimethylaminopyridine (DMAP) to neutralize HCl byproducts.
Key Steps :
-
Chlorination : Methoxyacetic acid reacts with SOCl₂ to form methoxyacetyl chloride.
-
Acylation : N-Methylaniline undergoes nucleophilic attack by the acid chloride.
-
Workup : Excess SOCl₂ is quenched with water, followed by crystallization in a poor solvent (e.g., methanol).
Optimization Parameters
Data from analogous reactions suggest the following optimal conditions (Table 1):
Example Synthesis :
-
Reactants : N-Methylaniline (0.3 mol), methoxyacetic acid (0.36 mol), SOCl₂ (0.375 mol), DMAP (0.06 mol).
-
Procedure : Reflux in xylene (140°C, 5 hr), quench with water, crystallize in methanol.
Silylation-Mediated Acylation
HMDS-Based Methodology
Inspired by silyl-protection strategies for anilines, this approach avoids base-induced side reactions. N-Methylaniline is first silylated using hexamethyldisilazane (HMDS), forming a trimethylsilyl (TMS) intermediate, which reacts smoothly with methoxyacetyl chloride.
Advantages :
Protocol :
-
Silylation : Reflux N-methylaniline with HMDS and NH₄Cl (10 hr).
-
Acylation : Add methoxyacetyl chloride in 1,2-dichloroethane (0°C to rt).
-
Isolation : Precipitate product with hexane, recrystallize from ethyl acetate/hexane.
Performance Metrics :
Solvent and Catalyst Screening
Solvent Effects
Nonpolar solvents (toluene, chlorobenzene) favor higher yields by minimizing hydrolysis of methoxyacetyl chloride. Polar aprotic solvents (DMF, DCM) reduce yields due to side reactions with N-methylaniline.
Catalytic Systems
-
DMAP : Superior to triethylamine or pyridine in suppressing HCl-induced degradation.
-
Triethylamine : Economical but requires strict stoichiometric control to avoid over-alkylation.
Comparative Analysis of Methods
Table 2 : Method Comparison for 2-Methoxy-N-Methyl-N-Phenylacetamide Synthesis
Key Insights :
-
The thionyl chloride method is preferable for industrial-scale production due to shorter reaction times and higher yields.
-
Silylation offers advantages for lab-scale synthesis of sensitive derivatives.
Challenges and Mitigation Strategies
Byproduct Formation
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-methoxy-N-methyl-N-phenylacetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, refluxing 2-methoxybenzylamine with acetic acid in ethanol under controlled temperature (60–80°C) for 6–8 hours yields analogous acetamides . Reaction optimization includes adjusting solvent polarity (e.g., toluene/water mixtures), using coupling agents like DCC for amide bond formation, and monitoring progress via TLC (hexane:ethyl acetate, 9:1) . Post-synthesis purification via recrystallization (ethanol) or column chromatography improves purity.
Q. Which analytical techniques are critical for confirming the structure and purity of 2-methoxy-N-methyl-N-phenylacetamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies methoxy (-OCH₃), methyl (N-CH₃), and aromatic protons. For example, methoxy protons appear as singlets at δ 3.2–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 224.12) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy) validate functional groups .
Q. What are common impurities in 2-methoxy-N-methyl-N-phenylacetamide synthesis, and how are they mitigated?
- Methodological Answer : Impurities include unreacted starting materials (e.g., 2-methoxybenzylamine) or byproducts from incomplete substitution. Techniques for mitigation:
- TLC Monitoring : Use silica plates with hexane:ethyl acetate (7:3) to track reaction progress .
- Recrystallization : Ethanol or acetone recrystallization removes polar impurities .
- HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) isolates the target compound .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields across different solvent systems?
- Methodological Answer : Contradictions arise from solvent polarity, temperature, or catalyst variations. Systematic approaches:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity index, reflux time). For instance, dimethylformamide (DMF) may enhance solubility but reduce yield due to side reactions compared to ethanol .
- Kinetic Studies : Monitor reaction rates via in-situ IR or NMR to identify optimal conditions .
Q. What computational strategies predict the biological activity of 2-methoxy-N-methyl-N-phenylacetamide?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase-2). For example, the methoxy group may form hydrogen bonds with catalytic residues .
- DFT Calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential maps to predict reactivity (e.g., electrophilic regions for enzyme inhibition) .
- ADMET Prediction : SwissADME evaluates bioavailability, highlighting logP (~2.5) and permeability for lead optimization .
Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed for X-ray diffraction of 2-methoxy-N-methyl-N-phenylacetamide?
- Methodological Answer :
- Crystal Growth : Slow evaporation from ethanol/dichloromethane mixtures improves crystal quality .
- Data Refinement : SHELXL refines twinned data using HKLF5 format. For low-resolution data (<1.0 Å), restraints on bond lengths/angles improve model accuracy .
- Validation Tools : CheckCIF (CCDC) identifies structural outliers (e.g., unreasonable displacement parameters) .
Q. How to design enzyme inhibition assays to evaluate the compound’s mechanism of action?
- Methodological Answer :
- Kinetic Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure acetylcholinesterase inhibition. IC₅₀ values are derived from dose-response curves .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for target interactions .
- Molecular Dynamics (MD) Simulations : GROMACS models ligand-enzyme dynamics over 100 ns to identify stable binding conformations .
Data Contradiction Analysis
- Example : Discrepancies in reported antimicrobial activity may stem from assay conditions (e.g., bacterial strain variability, broth microdilution vs. agar diffusion). Standardize protocols per CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
Methodological Tables
| Parameter | Synthetic Condition | Optimal Value | Reference |
|---|---|---|---|
| Solvent System | Ethanol:Toluene | 8:2 (v/v) | |
| Reaction Temperature | Reflux | 70°C | |
| Purification Method | Recrystallization | Ethanol | |
| TLC Mobile Phase | Hexane:Ethyl Acetate | 9:1 (v/v) |
| Characterization | Key Spectral Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.35 (s, 3H, OCH₃), 3.05 (s, 3H, N-CH₃) | |
| HRMS (ESI⁺) | m/z 224.12 [M+H]⁺ | |
| FTIR (KBr) | 1652 cm⁻¹ (C=O), 1248 cm⁻¹ (C-O) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
